molecular formula C6H12O7 B096483 Ammonium gluconate CAS No. 19222-41-4

Ammonium gluconate

Cat. No.: B096483
CAS No.: 19222-41-4
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-SQOUGZDYSA-N
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Description

Ammonium gluconate is a chemical compound with the molecular formula C6H11O7NH4. It is the ammonium salt of gluconic acid, which is derived from glucose. This compound is known for its solubility in water and its use in various industrial and scientific applications.

Scientific Research Applications

Ammonium gluconate has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent and a precursor for the synthesis of other gluconate compounds.

    Biology: It serves as a carbon source in microbial culture media and is used in studies involving microbial metabolism.

    Medicine: this compound is explored for its potential use in pharmaceuticals and as a component in medical formulations.

    Industry: It is used in concrete retarders, cleaning agents, and as a corrosion inhibitor

Mechanism of Action

Safety and Hazards

Inhalation of Ammonium gluconate dust can irritate the nose and throat. Contact with eyes can cause mild irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The production of gluconic acid and its derivatives, including Ammonium gluconate, by microbial fermentation is an area of active research. Advancements in improving the fermentation process are thriving which enable more efficient and economical industrial fermentation to produce gluconic acid and its derivatives . The replacement of carbon sources with agro-industrial byproducts and integrated routes involving genetically modified strains, cascade hydrolysis or micro- and nanofiltration in a membrane unit are some of the future directions in this field .

Biochemical Analysis

Biochemical Properties

Ammonium gluconate interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in the metabolism of gluconate, which is well characterized in prokaryotes where it is degraded following phosphorylation by gluconokinase .

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. For instance, in maize seedlings under NaCl stress, it was found that seedlings treated with this compound maintained lower Na+ content, higher chlorophyll content, higher CAT and POD activity, compared with those without this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For example, it has been demonstrated that ammonium bismuth citrate and bismuth subcarbonate effectively enhanced PCR amplification of the GNAS1 promoter region and APOE gene of Homo sapiens mediated by Ex Taq DNA polymerase within the appropriate concentration range .

Metabolic Pathways

This compound is involved in the metabolic pathways related to gluconate metabolism. Gluconate enters the cell via a specific permease and is subsequently phosphorylated into 6-phosphogluconate, an intermediate of the oxidative PP pathway .

Transport and Distribution

Ammonium transporters in plants have been found to mediate the essential transport of ammonium across membranes

Subcellular Localization

The subcellular localization of ammonium transporters has been studied in some organisms. For instance, in the coral Stylophora pistillata, an ammonium transporter was found to localize on the apical side of the calcifying cells and in their intracellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium gluconate can be synthesized through the fermentation of glucose using the fungus Aspergillus niger. The glucose is first converted into gluconic acid, which is then neutralized with liquid ammonia to form this compound. The reaction conditions typically involve maintaining a controlled pH and temperature to optimize the yield of the product .

Industrial Production Methods

In industrial settings, this compound is often produced using a multi-enzyme process. This involves the enzymatic hydrolysis of potato starch wastewater, followed by the action of glucose oxidase and catalase to convert the glucose into gluconic acid. The gluconic acid is then neutralized with ammonia to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Ammonium gluconate can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce gluconic acid and other oxidation products.

    Reduction: It can be reduced to form different derivatives of gluconic acid.

    Substitution: this compound can participate in substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various metal salts can be used to replace the ammonium ion with other cations.

Major Products

The major products formed from these reactions include gluconic acid, metal gluconates, and other gluconate derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Calcium gluconate
  • Sodium gluconate
  • Potassium gluconate
  • Zinc gluconate

Comparison

Ammonium gluconate is unique in its solubility and its ability to act as a nitrogen source in addition to being a carbon source. Unlike calcium gluconate and zinc gluconate, which are primarily used for their mineral content, this compound is valued for its dual role in providing both nitrogen and carbon. This makes it particularly useful in agricultural and microbial applications .

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
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InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1
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InChI Key

RGHNJXZEOKUKBD-SQOUGZDYSA-N
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Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O
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Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O
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Molecular Formula

C6H12O7
Record name GLUCONIC ACID
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Related CAS

124423-64-9, Array
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DSSTOX Substance ID

DTXSID8027169, DTXSID8042000
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Molecular Weight

196.16 g/mol
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Physical Description

Liquid; NKRA, Colourless to light yellow, clear syrupy liquid, Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER.
Record name D-Gluconic acid
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Record name GLUCONIC ACID
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Solubility

FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS, 316 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 100 (good)
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Density

1.24 @ 25 °C/4 °C, 1.23 g/cm³
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Color/Form

NEEDLES FROM ETHANOL & ETHER, CRYSTALS

CAS No.

526-95-4, 133-42-6
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Melting Point

131 °C, 113 - 118 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium gluconate
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Ammonium gluconate
Reactant of Route 3
Ammonium gluconate
Reactant of Route 4
Ammonium gluconate
Reactant of Route 5
Ammonium gluconate
Reactant of Route 6
Ammonium gluconate
Customer
Q & A

Q1: What are the main applications of ammonium gluconate?

A1: this compound (AG) has shown promise in two main areas:

  • Agriculture: AG can act as a fertilizer, particularly under salt stress conditions. [] Research suggests that it can improve soil fertility and mitigate the negative effects of high salt concentrations on plants like maize. This is attributed to its ability to decrease sodium ion (Na+) uptake, enhance chlorophyll content, and promote root activity in maize seedlings. []

Q2: How does this compound mitigate salt stress in plants?

A2: Research on maize seedlings suggests several mechanisms:

  • Reduced Na+ uptake: AG treatment appears to lower the accumulation of Na+ in plant tissues. []
  • Enhanced antioxidant activity: AG treated plants exhibit higher activity of antioxidant enzymes like catalase (CAT) and peroxidase (POD), which protect against salt-induced oxidative stress. []
  • Modified root architecture: While AG may reduce the total size and length of the root system, it seems to promote root diameter and root activity, potentially enhancing nutrient and water uptake under stress. []

Q3: Is this compound a better fertilizer option under salt stress compared to other nitrogen sources?

A3: While more research is needed, preliminary studies indicate that AG might be advantageous compared to ammonium carbonate (AC). [] Maize seedlings treated with AG displayed better growth parameters, including larger root systems, compared to those treated with AC under the same NaCl concentrations. [] This suggests a potential benefit of the combined nitrogen and organic carbon source provided by AG.

Q4: Are there any safety concerns regarding the use of this compound, particularly in its pharmaceutical applications?

A4: While AG itself appears to have low toxicity, concerns arise with ammonium antimonyl gluconate, investigated for schistosomiasis treatment. [, ] Antimony compounds can be toxic, and research highlights the need for carefully controlled dosages. [] Additionally, the interaction of ammonium antimonyl gluconate with other substances, like sodium dimercaptosuccinate (SDS), can significantly alter its toxicity and metabolism. []

Q5: What analytical techniques are employed in the study of this compound and its derivatives?

A5: Various methods are utilized, including:

  • Chromatography: This technique, specifically ion-exchange and paper chromatography, is used to separate and identify compounds like deoxycytidine in urine samples from rats treated with antimonyl this compound. []
  • Spectrophotometry: This method helps quantify compounds based on their light absorption properties. In the context of ammonium antimonyl gluconate research, it is used alongside chromatography to measure deoxycytidine levels. []
  • Radioactive labeling: Employing radioactive isotopes like radioactive antimony allows researchers to track the distribution and excretion of compounds like ammonium antimonyl gluconate in animal models. []

Q6: Are there any known interactions between this compound and other substances?

A6: Yes, research points to interactions with:

  • Sodium dimercaptosuccinate (SDS): Co-administration of SDS with ammonium antimonyl gluconate significantly impacts the latter's toxicity, metabolism, and excretion. [] SDS appears to reduce the toxicity and increase the excretion rate of antimony. []
  • Amino Acids: Studies on hair care products suggest potential interactions between mixtures containing 3-hydroxypropyl this compound and gluconamide derivatives with amino acids present in hair fibers. [] This interaction is believed to contribute to the hair-strengthening properties of these mixtures. []

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